molecular formula C20H26N2OS B11331654 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

Cat. No.: B11331654
M. Wt: 342.5 g/mol
InChI Key: OIVZYFFCWUTGQA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a combination of azepane, thiophene, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide typically involves multiple steps:

    Formation of the Azepane Ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine.

    Introduction of the Thiophene Group: This step involves the reaction of the azepane derivative with a thiophene-containing reagent under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the intermediate with 2-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide can undergo various types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced to form different amine derivatives.

    Substitution: The benzamide group can undergo substitution reactions, particularly at the methyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the thiophene and benzamide groups can modulate the compound’s binding affinity and specificity. This compound may affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is unique due to the presence of both azepane and thiophene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide

InChI

InChI=1S/C20H26N2OS/c1-16-9-4-5-10-17(16)20(23)21-15-18(19-11-8-14-24-19)22-12-6-2-3-7-13-22/h4-5,8-11,14,18H,2-3,6-7,12-13,15H2,1H3,(H,21,23)

InChI Key

OIVZYFFCWUTGQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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